![molecular formula C9H8ClN3O B1489724 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide CAS No. 914349-02-3](/img/structure/B1489724.png)
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide
Overview
Description
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide (5-Cl-NH-I-C) is a chlorinated derivative of the indole-3-carboximidamide (I-C) molecule, which is a naturally occurring compound found in plants. 5-Cl-NH-I-C is a relatively new molecule and has been found to have a wide range of applications in scientific research, pharmaceuticals, and industrial chemistry.
Scientific Research Applications
Medicine: Antioxidant and Anti-inflammatory Agent
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide: is utilized in medical research due to its antioxidant and anti-inflammatory properties . It shows potential in inhibiting various cytokines, which are signaling proteins that mediate and regulate immunity, inflammation, and hematopoiesis. This compound is particularly studied for its effects on inflammatory diseases, such as inflammatory bowel disease, and autoimmune disorders where inflammation plays a key role.
Agriculture: Plant Growth and Protection
In the agricultural sector, indole derivatives like 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide are explored for their role in plant growth and protection . They are structurally related to indole-3-acetic acid, a plant hormone involved in root initiation and other growth processes. Research is ongoing to determine the efficacy of such compounds in enhancing crop resilience and yield.
Material Science: Synthesis of Novel Materials
The indole core of 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a key structural motif in material science. It’s being investigated for the synthesis of novel materials with potential applications in organic electronics, photonics, and as precursors for advanced polymers .
Environmental Science: Ecotoxicology Studies
Indole derivatives are significant in environmental science, particularly in ecotoxicology studies5-Chloro-N-hydroxy-1H-indole-3-carboximidamide may be used to assess the environmental impact of indole-related compounds and their metabolites on ecosystems .
Biochemistry: Enzyme Inhibition
In biochemistry, 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is of interest for its potential role as an enzyme inhibitor. By modulating the activity of specific enzymes, it can help in understanding metabolic pathways and the development of therapeutic agents .
Pharmacology: Drug Development
Pharmacologically, 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a candidate for drug development due to its biological activities. Its indole moiety is a common structure found in many synthetic drugs, and it’s being studied for its binding affinity to various receptors, which could lead to the development of new pharmaceuticals .
properties
IUPAC Name |
5-chloro-N'-hydroxy-1H-indole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13-14/h1-4,12,14H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUMMDGIACLAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649888 | |
Record name | 1-(5-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | |
CAS RN |
914349-02-3 | |
Record name | 5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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